molecular formula C11H12BrNO B8780186 4-(4-Bromobutoxy)benzonitrile

4-(4-Bromobutoxy)benzonitrile

Cat. No.: B8780186
M. Wt: 254.12 g/mol
InChI Key: NMWBNGDOAVKIRK-UHFFFAOYSA-N
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Description

4-(4-Bromobutoxy)benzonitrile is an organobromine compound featuring a benzonitrile core substituted with a 4-bromobutoxy group. Its molecular formula is C₁₁H₁₂BrNO₂, with a molecular weight of 286.13 g/mol (calculated from ESI-MS m/z 425.9 [M + H]⁺, accounting for isotopic patterns) . The compound is synthesized via nucleophilic substitution, where 2-hydroxybenzonitrile derivatives react with 1,4-dibromobutane in the presence of a base such as K₂CO₃, yielding 80% of the product as a yellow crystalline solid . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of anti-cholestasis agents and protease inhibitors .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

4-(4-bromobutoxy)benzonitrile

InChI

InChI=1S/C11H12BrNO/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6H,1-2,7-8H2

InChI Key

NMWBNGDOAVKIRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Alkoxy Chains

The length and halogenation of the alkoxy chain significantly influence physicochemical properties and reactivity. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State Key Applications References
4-((7-(3-Bromopropoxy)-...)benzonitrile C₁₇H₁₆BrNO₃ 411.8 83 White solid Anti-cholestasis agents
4-(4-Bromobutoxy)benzonitrile C₁₁H₁₂BrNO₂ 286.13 80 Yellow solid Pharmaceutical intermediates
4-(Dodecyloxy)benzonitrile C₁₉H₂₉NO 287.44 N/A Crystalline Liquid crystal precursors
  • Halogen Position: Bromine at the terminal position (as in 4-bromobutoxy) improves leaving-group ability in substitution reactions compared to non-halogenated analogs .

Substituent Modifications on the Aromatic Ring

Variations in aromatic substituents alter electronic properties and biological activity:

Compound Name Substituents Melting Point (°C) Key Functional Groups Applications References
4-(4-Bromo-3-formylphenoxy)benzonitrile 4-Bromo, 3-formylphenoxy 109–111 Aldehyde, nitrile Crisaborole intermediates
4-(3-Bromo-4-methylphenoxy)benzonitrile 3-Bromo, 4-methylphenoxy N/A Methyl, nitrile Agrochemical research
4-(trans-4-Pentylcyclohexyl)benzonitrile trans-4-Pentylcyclohexyl N/A Cyclohexyl, nitrile Liquid crystal materials
  • Electron-Withdrawing Groups: The formyl group in 4-(4-Bromo-3-formylphenoxy)benzonitrile increases polarity and reactivity, making it suitable for condensation reactions in drug synthesis .
  • Steric Effects : Bulky substituents like the trans-4-pentylcyclohexyl group enhance thermal stability, favoring applications in materials science .

Research Findings and Trends

  • Synthetic Efficiency : The 80% yield of this compound is comparable to other bromoalkoxybenzonitriles, suggesting optimized reaction conditions for such substitutions .
  • Thermal Stability : Crystallographic studies of 4-(Dodecyloxy)benzonitrile reveal bond distances (C–C: 1.445 Å, C≡N: 1.157 Å) consistent across benzonitrile derivatives, indicating structural robustness despite substituent variations .
  • Market Trends : Brominated benzonitriles are increasingly used in agrochemicals, driven by their versatility in cross-coupling reactions .

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